N,N-Dimethyltryptamine
Overview
Description
N,N-DMT (exempt preparation) is an analytical reference standard categorized as a tryptamine. N,N-DMT substitutes for LSD (D-tartrate) in a two-lever drug discrimination test. N,N-DMT is regulated as a Schedule I compound in the United States. N,N-DMT (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
N,N-DMT is an analytical reference standard categorized as a tryptamine. N,N-DMT substitutes for LSD (D-tartrate) in a two-lever drug discrimination test. N,N-DMT is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
N,N-dimethyltryptamine is a tryptamine derivative having two N-methyl substituents on the side-chain. It is a tryptamine alkaloid and a member of tryptamines. It derives from a tryptamine.
Dimethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Dimethyltryptamine, also known as DMT or (psychogenic), belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. Dimethyltryptamine exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Dimethyltryptamine has been detected in multiple biofluids, such as urine and blood. Dimethyltryptamine participates in a number of enzymatic reactions. In particular, dimethyltryptamine can be biosynthesized from tryptamine. Dimethyltryptamine is also a parent compound for other transformation products, including but not limited to, sumatriptan, zolmitriptan, and psilocin.
Scientific research applications
Neurological and Psychological Effects
- DMT is a psychedelic tryptamine with potential effects on the brain. A study conducted in natural settings using wireless electroencephalography (EEG) observed significant changes in brain wave patterns, including decreased alpha oscillations and increased delta and gamma oscillations. These changes correlated with mystical-type experiences, suggesting DMT's potential for studying brain function in natural contexts (Pallavicini et al., 2021).
Neurogenic Effects and Memory Improvement
- Research indicates that DMT can activate adult neurogenesis, specifically in the hippocampus, which is associated with memory and learning. It was found to promote the generation of new neurons and improve memory performance in mice, implicating DMT's potential in neurodegenerative and psychiatric disorders (Morales-García et al., 2020).
Endogenous Neurotransmitter Role
- DMT is posited to act as an endogenous neurotransmitter, playing significant roles in the peripheral and central nervous system. Its limited neurotoxicity and the ability to alter nervous system signaling make it a useful tool for exploring brain function and potential clinical applications for treating conditions like anxiety and psychosis (Carbonaro & Gatch, 2016).
Possible Therapeutic Roles
- DMT's potential for therapeutic use is being explored, particularly for psychiatric conditions like depression and substance dependence. Studies suggest that it has a good safety profile, prompting further research into developing new treatments (Rodrigues et al., 2019).
Potential Cellular Protective Mechanisms
- DMT may play a role in cellular protective mechanisms beyond its psychotropic properties. It is an endogenous ligand of the sigma-1 receptor, implicating its involvement in cellular bioenergetics and immunoregulation. These functions suggest broader biological roles for DMT, potentially in tissue protection and regeneration (Frecska et al., 2013).
Influence on Neuroendocrine and Immune Markers
- Research into the effects of 5-methoxy-N,N-dimethyltryptamine, a variant of DMT, shows significant changes in neuroendocrine markers like cortisol and immune markers such as IL-6. These findings hint at DMT's potential impact on mental health and physiological processes (Uthaug et al., 2019).
Analytical Detection in Water
- Advances in analytical chemistry have led to the development of methodologies for detecting DMT in water, using modified electrodes with ionic liquid and tetraruthenated zinc porphyrin. This enhances the voltammetric determination of DMT,
Structural Insights for Novel Psychoplastogens
- Structure-activity relationship studies of DMT and its analogs have led to insights into the psychoplastogenic pharmacophore. This research identified novel psychoplastogens with improved synthesis routes, better physicochemical properties, and potentially reduced hallucinogenic effects compared to DMT, broadening the scope for therapeutic use (Dunlap et al., 2020).
Effects on Human Cerebral Organoids
- Studies on the impact of DMT on human cerebral organoids revealed significant changes in the expression of proteins related to neuroplasticity, inflammation, and brain development. These findings offer insights into the molecular alterations caused by DMT, providing a basis for understanding its impact on human brain metabolism and potential therapeutic applications (Dakić et al., 2017).
Pharmacokinetic/Pharmacodynamic Relationships
- Population pharmacokinetic/pharmacodynamic modeling of DMT has helped in understanding the relationship between its plasma concentrations and psychedelic effects. This research is crucial for determining suitable doses for clinical investigations of DMT based on the desired intensity of the subjective experience, aiding in its therapeutic exploration (Eckernäs et al., 2022).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULVCHRPCFFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Record name | N,N-Dimethyltryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/N,N-Dimethyltryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60110053 | |
Record name | N,N-Dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60110053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
60-80 °C | |
Record name | N,N-Dimethyltryptamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in dilute acetic and dilute mineral acids | |
Record name | N,N-Dimethyltryptamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
DMT acts as a non-selective agonist at most or all of the serotonin receptors., N,N-dimethyltryptamine (DMT) is a hallucinogen found endogenously in human brain that is commonly recognized to target the 5-hydroxytryptamine 2A receptor or the trace amine-associated receptor to exert its psychedelic effect. DMT has been recently shown to bind sigma-1 receptors, which are ligand-regulated molecular chaperones whose function includes inhibiting various voltage-sensitive ion channels. Thus, it is possible that the psychedelic action of DMT might be mediated in part through sigma-1 receptors. ..., The psychotomimetic agent dimethyltryptamine (DMT) has been identified as an endogenous compound in the central nervous system of rodents using a sensitive electron capture gas chromatographic technique. DMT along with its proposed precursor, tryptamine, were identified and quantitated as the heptafluorobutyryl derivatives. A specific high affinity binding site on synaptosomal membranes has been proposed for DMT. This proposal is based on equilibrium dialysis experiments which indicate that DMT at a concentration of 1X10-5M will displace d-LSD on isolated membranes but will not displace bound serotonin at the same concentration. When DMT interacts with the synaptosomal membranes at a concentration of 5X10-10M, the membrane-bound enzyme adenylate cyclase is stimulated such that adenosine3', 5'-monophosphate (cAMP) is produced at a rate of 100 pM/min/mg of protein (2.3 times the endogenous rate). It has also been shown that its presumed precursor, tryptamine, inhibits this process. ... From data obtained in this study it has been postulated that DMT may have in vivo activity similar to those proposed for neurotransmitters or other neuroregulatory agents. ..., The interactions of the indolealkylamine N,N-dimethyltryptamine (DMT) with 5-hydroxytryptamine1A (5-HT1A) and 5-HT2 receptors in rat brain were analyzed using radioligand binding techniques and biochemical functional assays. The affinity of DMT for 5-HT1A sites labeled by (3)H-8-hydroxy-2-(di-n-propylamino)tetralin (3)H-8-OH-DPAT) was decreased in the presence of 1X10-4 M GTP, suggesting agonist activity of DMT at this receptor. Adenylate cyclase studies in rat hippocampi showed that DMT inhibited forskolin-stimulated cyclase activity, a 5-HT1A agonist effect. DMT displayed full agonist activity with an EC50 of 4X10-6 M in the cyclase assay. In contrast to the agonist actions of DMT at 5-HT1A receptors, DMT appeared to have antagonistic properties at 5-HT2 receptors. The ability of DMT to compete for (3)H-ketanserin-labeled 5-HT2 receptors was not affected by the presence of 1X10-4 M GTP, suggesting antagonist activity of DMT at 5-HT2 receptors. In addition, DMT antagonized 5-HT2-receptor-mediated phosphatidylinositol (PI) turnover in rat cortex at concentrations above 1X10-7 M, with 70% of the 5-HT-induced PI response inhibited at 1X10-4 M DMT. Micromolar concentrations of DMT produced a slight PI stimulation that was not blocked by the 5-HT2 antagonist ketanserin. These studies suggest that DMT has opposing actions on 5-HT receptor subtypes, displaying agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors., ... The sigma-1 receptor pharmacophore includes an alkylamine core, also found in the endogenous compound N,N-dimethyltryptamine (DMT). DMT acts as a hallucinogen, but its receptor target has been unclear. DMT bound to sigma-1 receptors and inhibited voltage-gated sodium ion (Na+) channels in both native cardiac myocytes and heterologous cells that express sigma-1 receptors. ... DMT induced hypermobility in wild-type mice but not in sigma-1 receptor knockout mice. These biochemical, physiological, and behavioral experiments indicate that DMT is an endogenous agonist for the sigma-1 receptor., For more Mechanism of Action (Complete) data for N,N-Dimethyltryptamine (7 total), please visit the HSDB record page. | |
Record name | Dimethyltryptamine | |
Source | DrugBank | |
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Record name | N,N-Dimethyltryptamine | |
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Product Name |
Dimethyltryptamine | |
Color/Form |
Crystals ... also reported as plates from ethanol and light petroleum, Solid | |
CAS RN |
61-50-7 | |
Record name | N,N-Dimethyltryptamine | |
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Record name | N,N-Dimethyltryptamine | |
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Record name | Dimethyltryptamine | |
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Record name | N,N-DIMETHYLTRYPTAMINE | |
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Record name | N,N-Dimethyltryptamine | |
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Record name | N,N-dimethyl-1H-indole-3-ethylamine | |
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Record name | DIMETHYLTRYPTAMINE | |
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Record name | N,N-Dimethyltryptamine | |
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Record name | Dimethyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |
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Melting Point |
46 °C, MP: 44.6-46.9 °C, also reported as ... 46 °C, MP: 48-49 °C, MP: 216-217 °C /N,N-Dimethyltryptamine methiodide | |
Record name | Dimethyltryptamine | |
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URL | https://www.drugbank.ca/drugs/DB01488 | |
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Record name | N,N-Dimethyltryptamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8017 | |
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Record name | Dimethyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Citations
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